

6-Bromo-4-fluoroindolin-2-one IUPAC name and structure

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Compound of Interest

Compound Name: 6-Bromo-4-fluoroindolin-2-one

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Technical Guide: 6-Bromo-4-fluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-fluoroindolin-2-one is a halogenated derivative of the indolinone core structure. The indolinone scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. The introduction of bromine and fluorine atoms to the aromatic ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making **6-Bromo-4-fluoroindolin-2-one** a compound of interest for further investigation in drug discovery and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a potential synthetic route, and predicted biological activities based on structurally related compounds.

Chemical Identity

- IUPAC Name: 6-bromo-4-fluoro-1,3-dihydroindol-2-one[1]
- Synonyms: 6-Bromo-4-fluoro-2-oxyindole, 6-bromo-4-fluoro-1,3-dihydroindol-2-one, 6-bromo-4-fluoro-2,3-dihydro-1H-indol-2-one[1]
- CAS Number: 1000341-00-3[1]
- Chemical Structure:

Smiles: C1C2=C(C=C(C=C2F)Br)NC1=O[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **6-Bromo-4-fluoroindolin-2-one** and the closely related compound 6-bromo-4-fluoro-1H-indole are presented in Table 1.

Property	Value	Source
Molecular Formula	C ₈ H ₅ BrFNO	[1]
Molecular Weight	230.03 g/mol	[1]
Appearance	Solid	[1]
Purity (for related 6-bromo-4-fluoro-1H-indole)	≥97%	[2]
Storage Conditions (for related 6-bromo-4-fluoro-1H-indole)	Inert atmosphere, 2-8°C	

Synthesis Protocol

While a specific protocol for the synthesis of **6-Bromo-4-fluoroindolin-2-one** is not readily available in the cited literature, the synthesis of the closely related precursor, 6-bromo-4-fluoro-1H-indole, has been described.[3] It is plausible that **6-Bromo-4-fluoroindolin-2-one** could be synthesized from a related nitrotoluene precursor through cyclization, or via oxidation of the corresponding indoline. The following protocol details the synthesis of 6-bromo-4-fluoro-1H-indole.

Synthesis of 6-bromo-4-fluoro-1H-indole[3]

This synthesis proceeds in two main steps: a condensation reaction followed by a reductive cyclization.

Step 1: Condensation of 4-bromo-2-fluoro-6-nitrotoluene

- To a dry 100 mL round-bottom flask, add 4-bromo-2-fluoro-6-nitrotoluene (1.3 g, 5.56 mmol, 1 eq.), N,N-dimethylformamide diisopropyl acetal (2.6 mL, 12.22 mmol, 2.2 eq.), triethylamine (0.85 mL, 6.11 mmol, 1.1 eq.), and anhydrous DMF (5 mL).
- Stir the mixture at 130 °C for 2 hours.
- After the reaction is complete, remove the solvent under reduced pressure.

Step 2: Reductive Cyclization

- Dissolve the residue from Step 1 in a solvent mixture of toluene (30 mL) and acetic acid (40 mL).
- To this solution, add iron powder (6.2 g, 111.0 mmol, 20 eq.) and silica gel (6 g).
- The resulting dark red mixture is heated to 100 °C with vigorous stirring and maintained for 30 minutes.
- After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (EtOAc) and filtered. The solid is washed thoroughly with EtOAc.
- The combined filtrates are washed sequentially with saturated aqueous NaHCO₃, aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
- The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography (20% DCM in hexane) to afford 6-bromo-4-fluoro-1H-indole.

Predicted Biological Activity

Direct experimental data on the biological activity of **6-Bromo-4-fluoroindolin-2-one** is limited. However, based on the activities of structurally similar halogenated indolinone and indole derivatives, the following potential biological activities can be predicted:

- Cytotoxic and Antineoplastic Activity: Halogenated isatin (indoline-2,3-dione) derivatives are known to exhibit potent cytotoxic effects against various cancer cell lines.^[4] The presence of

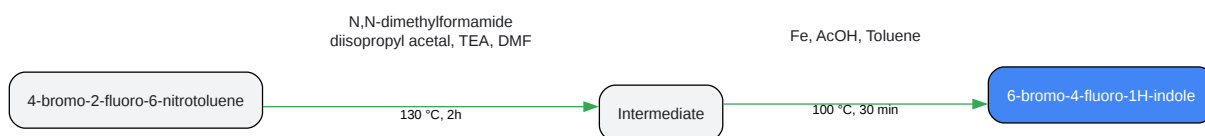
electron-withdrawing groups like bromine and fluorine on the aromatic ring can enhance this activity.

- **Antimicrobial Activity:** Isatin derivatives have demonstrated a broad spectrum of antimicrobial activity.[4] Furthermore, 6-bromoindolglyoxylamido derivatives have been reported as antimicrobial agents, suggesting that the 6-bromoindole moiety is a key pharmacophore for this activity.[5]
- **Enzyme Inhibition:** The isatin scaffold is a known inhibitor of several enzymes. Fluorinated isatin derivatives have been identified as potent inhibitors of caspases, which are key enzymes in apoptosis.[4] Additionally, isatin and its analogs have been studied for their inhibitory activity against monoamine oxidases (MAO).[4]

These predicted activities suggest that **6-Bromo-4-fluoroindolin-2-one** is a promising candidate for further investigation in oncology and infectious disease research.

Visualizations

The following diagram illustrates the synthetic pathway for 6-bromo-4-fluoro-1H-indole, a likely precursor or structurally related compound to **6-Bromo-4-fluoroindolin-2-one**.



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Caption: Synthesis pathway of 6-bromo-4-fluoro-1H-indole.

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